molecular formula C11H17N3O2 B2661365 5-(Piperidin-1-ylmethyl)-2-furohydrazide CAS No. 26095-11-4

5-(Piperidin-1-ylmethyl)-2-furohydrazide

Cat. No. B2661365
CAS RN: 26095-11-4
M. Wt: 223.276
InChI Key: LOYHPTLRLLWTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Piperidin-1-ylmethyl)-2-furohydrazide (5-PMFH) is a synthetic compound that has been studied for its potential therapeutic applications in a number of scientific research areas. 5-PMFH is a derivative of the furohydrazide family and is composed of a piperidine ring, a methyl group, and a furohydrazide moiety. It is a water-soluble, non-toxic compound that is stable at room temperature and can be stored for long periods of time.

Scientific Research Applications

Neuroinflammation Imaging

One significant application of compounds structurally related to 5-(Piperidin-1-ylmethyl)-2-furohydrazide is in the imaging of neuroinflammation. A study highlighted the development of [11C]CPPC, a PET radiotracer targeting CSF1R, which is essentially restricted to microglia within the brain. This compound allows for noninvasive imaging of reactive microglia and their involvement in neuroinflammation, contributing significantly to the understanding and potentially the treatment of various neuropsychiatric disorders. The specificity and ability of [11C]CPPC to demonstrate high and specific brain uptake make it a valuable tool for studying the immune environment in central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy for peripheral malignancies (Horti et al., 2019).

Pharmaceutical Analysis

Another study focused on the development of a highly sensitive and selective HPLC-DAD method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, a compound structurally similar to 5-(Piperidin-1-ylmethyl)-2-furohydrazide, in a 1% injection solution. This method's specificity and compliance with pharmacopeia requirements underscore its significance in the pharmaceutical analysis of similar compounds, providing a basis for quality control and drug formulation (Varynskyi et al., 2017).

Corrosion Inhibition

Further research into piperidine derivatives, including those related to 5-(Piperidin-1-ylmethyl)-2-furohydrazide, revealed their potential as corrosion inhibitors. A study employing quantum chemical calculations and molecular dynamics simulations investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron. These findings are crucial for industrial applications, particularly in protecting metallic surfaces from corrosion, thereby extending their lifespan and reducing maintenance costs (Kaya et al., 2016).

Ligand Synthesis for Metal Complexes

Research into the synthesis and chelating properties of furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, has led to the development of novel metal complexes with potential antimicrobial activities. This area of study opens up avenues for the creation of new materials with specific biological or catalytic activities, highlighting the versatility of compounds related to 5-(Piperidin-1-ylmethyl)-2-furohydrazide in coordination chemistry (Patel, 2020).

properties

IUPAC Name

5-(piperidin-1-ylmethyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c12-13-11(15)10-5-4-9(16-10)8-14-6-2-1-3-7-14/h4-5H,1-3,6-8,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYHPTLRLLWTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(O2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperidin-1-ylmethyl)-2-furohydrazide

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